OX1 Receptor Antagonist Affinity and OX1/OX2 Selectivity Ratio
In a direct head-to-head comparison within the same curated database (BindingDB/ChEMBL), 4-methoxy-3-(3-(morpholin-3-yl)propoxy)benzonitrile demonstrates an ~11.8-fold binding selectivity for the human orexin-1 (OX1) receptor over the orexin-2 (OX2) receptor. The OX1 affinity was determined as Ki = 849 nM in a functional antagonist assay measuring inhibition of orexin-A-induced intracellular Ca²⁺ release in CHOK1 cells expressing human OX1R [1]. Under comparable assay conditions, the same compound exhibited an IC₅₀ of 10,000 nM at human OX2R, yielding a selectivity ratio of approximately 11.8 [2]. By contrast, the well-characterized OX1-selective antagonist SB-334867 achieves approximately 50-fold selectivity (OX1 pKb = 7.4, equivalent to Ki ≈ 40 nM), while the tool compound SB-674042 achieves approximately 100-fold selectivity (OX1 Ki = 26.9 nM, OX2 IC₅₀ = 531 nM) . The target compound therefore occupies a distinct pharmacological niche: it is a moderate-affinity OX1 antagonist with measurable but modest OX1/OX2 selectivity, distinct from both the high-potency/high-selectivity tool compounds and from dual orexin receptor antagonists (DORAs) such as SB-649868 (OX1 Ki = 0.31 nM, OX2 Ki = 0.39 nM) that show near-equal potency at both receptors .
| Evidence Dimension | OX1 receptor binding affinity (Ki) and OX1/OX2 selectivity ratio |
|---|---|
| Target Compound Data | OX1 Ki = 849 nM; OX2 IC₅₀ = 10,000 nM; selectivity ratio ~11.8-fold |
| Comparator Or Baseline | SB-334867: OX1 Ki ≈ 40 nM, ~50-fold selectivity; SB-674042: OX1 Ki = 26.9 nM, ~100-fold selectivity; SB-649868 (DORA): OX1 Ki = 0.31 nM, OX2 Ki = 0.39 nM |
| Quantified Difference | Target compound is 21‑fold less potent at OX1 than SB-334867 but displays intermediate selectivity between DORAs (~1:1) and highly selective tool compounds (~50–100:1) |
| Conditions | Human OX1R and OX2R expressed in CHO/CHOK1 cells; inhibition of orexin-A-induced Ca²⁺ mobilization (FLIPR or equivalent functional assay) |
Why This Matters
For researchers requiring a moderate-affinity OX1 antagonist scaffold with a defined selectivity window—rather than a high-potency/high-selectivity tool compound—this compound provides a structurally distinct and commercially accessible starting point for structure-activity relationship (SAR) exploration.
- [1] BindingDB. BDBM50269656 (CHEMBL4076262). Ki = 849 nM at human OX1R (CHOK1 cells, orexin-A-induced Ca²⁺ release, 15 min preincubation). University of Tsukuba / ChEMBL curation. View Source
- [2] BindingDB. BDBM50269656 (CHEMBL4076262). IC₅₀ = 10,000 nM at human OX2R (CHOK1 cells, orexin-A-induced Ca²⁺ release, 15 min preincubation). View Source
